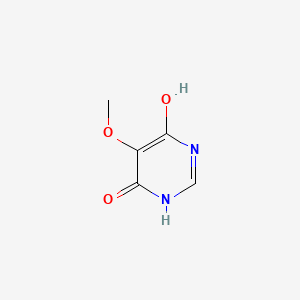
N-(2-羟乙基)-2,2-二甲基丙酰胺
概述
描述
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide: is an organic compound with the molecular formula C7H15NO2 It is a derivative of propanamide, where the amide nitrogen is substituted with a 2-hydroxyethyl group and the alpha carbon is substituted with two methyl groups
科学研究应用
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
作用机制
Target of Action
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide, also known as N-(2-hydroxyethyl)pivalamide, is a complex organic compoundSimilar compounds such as n-(2-hydroxyethyl)ethylenediamine have been found to act as ligands and metal coordinators .
Mode of Action
It’s worth noting that compounds with similar structures, such as n-(2-hydroxyethyl)ethylenediamine, have been found to interact with their targets through hydrogen bond interactions .
Biochemical Pathways
Related compounds such as n6-(2-hydroxyethyl)-adenosine have been found to have anti-inflammatory effects and can reduce reactive oxygen species generation .
Pharmacokinetics
Similar compounds such as n-(2-hydroxyethyl)pyrrolidine have been studied, and it was found that they have a terminal half-life of 05 hours .
Action Environment
Related compounds such as n-(2-hydroxyethyl)formamide have been used as additives to improve the properties of thermoplastic starch/montmorillonite nanocomposites .
生化分析
Biochemical Properties
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form stable complexes with metal ions, which can influence its biochemical behavior . The compound’s hydroxyl and amide groups allow it to participate in hydrogen bonding and other interactions, making it a versatile molecule in biochemical studies.
Cellular Effects
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, the compound can modulate oxidative stress responses and enhance cell viability under stress conditions . These effects are crucial for understanding its potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of N-(2-Hydroxyethyl)-2,2-dimethylpropanamide involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. It has been observed to interact with metal ions, forming stable complexes that can alter enzyme activity . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Hydroxyethyl)-2,2-dimethylpropanamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under physiological conditions but can degrade over extended periods
Dosage Effects in Animal Models
The effects of N-(2-Hydroxyethyl)-2,2-dimethylpropanamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cell viability and reducing oxidative stress . At higher doses, it can cause toxic or adverse effects, including cellular damage and altered metabolic processes. Understanding these dosage effects is crucial for determining safe and effective usage.
Metabolic Pathways
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through hydroxylation and other enzymatic reactions, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s bioavailability and potential effects on metabolic flux.
Transport and Distribution
The transport and distribution of N-(2-Hydroxyethyl)-2,2-dimethylpropanamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be efficiently transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues are important for understanding its therapeutic potential and toxicity.
Subcellular Localization
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-2,2-dimethylpropanamide can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpropanoic acid with ethanolamine. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or distillation.
Another method involves the use of 2,2-dimethylpropanoic acid chloride, which reacts with ethanolamine in the presence of a base such as triethylamine. This method also requires careful control of reaction conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Hydroxyethyl)-2,2-dimethylpropanamide can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and improved efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce the production costs.
化学反应分析
Types of Reactions
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2-oxoethyl)-2,2-dimethylpropanamide.
Reduction: The amide group can be reduced to form the corresponding amine, N-(2-hydroxyethyl)-2,2-dimethylpropanamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction is typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reaction is usually performed in an inert solvent like tetrahydrofuran or diethyl ether.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride, phosphorus tribromide, or alkyl halides. The reaction conditions vary depending on the desired product.
Major Products Formed
Oxidation: N-(2-oxoethyl)-2,2-dimethylpropanamide
Reduction: N-(2-hydroxyethyl)-2,2-dimethylpropanamine
Substitution: Various substituted derivatives depending on the nucleophile used
相似化合物的比较
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide can be compared with other similar compounds, such as:
N-(2-Hydroxyethyl)acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group. It has different chemical properties and applications.
N-(2-Hydroxyethyl)-2-methylpropanamide: This compound has one less methyl group on the alpha carbon, resulting in different steric and electronic effects.
N-(2-Hydroxyethyl)-2,2-dimethylbutanamide: This compound has an additional carbon in the alkyl chain, affecting its physical and chemical properties.
属性
IUPAC Name |
N-(2-hydroxyethyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTGZIJRMJKELC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567836 | |
| Record name | N-(2-Hydroxyethyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-72-6 | |
| Record name | N-(2-Hydroxyethyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxyethyl)-2,2-dimethylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

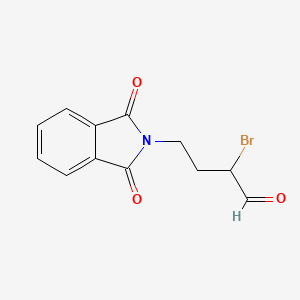
![Bicyclo[2.2.1]hept-5-en-2-yl methacrylate](/img/structure/B1354879.png)
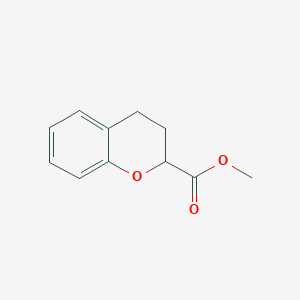
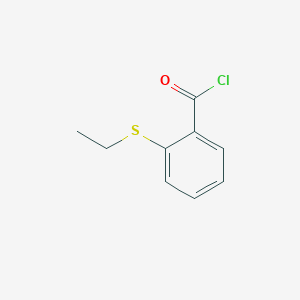
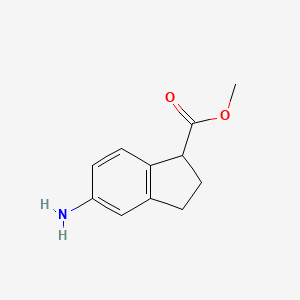
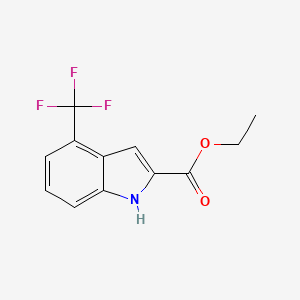


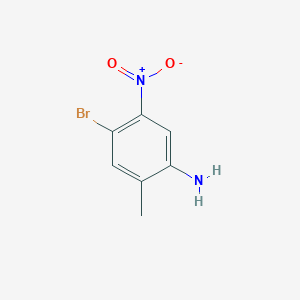
![Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1354912.png)



